Quinuclidina

Descripción general

Descripción

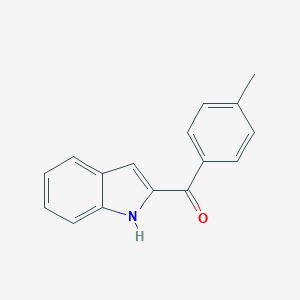

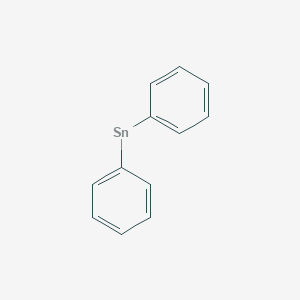

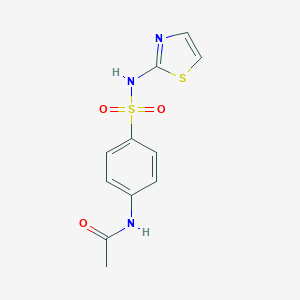

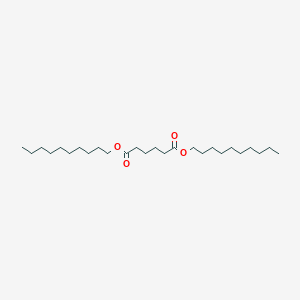

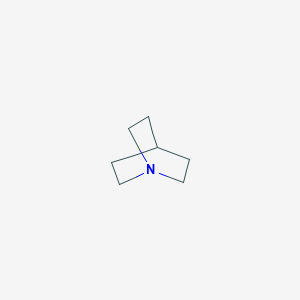

Quinuclidine is an organic compound with the formula HC(C2H4)3N . It is a bicyclic amine that can be viewed as a tied back version of triethylamine . It is a colorless solid and is used as a reagent (base) and catalyst . It can be prepared by reduction of quinuclidone .

Synthesis Analysis

Quinuclidine can be synthesized by reduction of quinuclidone . In a study, new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity of these compounds was assessed against a panel of representative gram-positive and gram-negative bacteria .Molecular Structure Analysis

Quinuclidine is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the cyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

Quinuclidine is a relatively strong organic base with pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . Because of its compact structure, quinuclidine binds to trimethylborane more tightly than does triethylamine .Physical And Chemical Properties Analysis

Quinuclidine has a boiling point of 149.5±8.0 °C at 760 mmHg . Its vapour pressure is 4.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol . The flash point is 36.5±15.3 °C . The index of refraction is 1.513 .Aplicaciones Científicas De Investigación

Desarrollo de fármacos anticolinesterásicos

Los derivados de quinuclidina han mostrado potencial como inhibidores de la acetilcolinesterasa humana (AChE) y la butirilcolinesterasa (BChE), enzimas responsables de la hidrólisis del neurotransmisor acetilcolina. Esta propiedad los convierte en candidatos para tratar afecciones médicas relacionadas con el sistema colinérgico, como la enfermedad de Alzheimer. La investigación ha indicado que ciertos derivados biscuaternarios de this compound exhiben una alta potencia de inhibición y podrían considerarse para una mayor investigación como agentes terapéuticos .

Agentes antimicrobianos

Se han explorado las propiedades antimicrobianas de los compuestos basados en this compound, particularmente contra bacterias grampositivas y gramnegativas. Se han sintetizado nuevos derivados, que muestran una actividad potente con valores de concentración inhibitoria mínima (MIC) que van desde 0.25 hasta 256.00 μg/mL. Algunos compuestos basados en this compound han mostrado resultados prometedores contra patógenos multirresistentes como Pseudomonas aeruginosa, lo que sugiere su potencial como una nueva clase de agentes antimicrobianos .

Síntesis orgánica

La this compound sirve como un bloque de construcción químico en la síntesis orgánica. Su aplicación en la preparación de quinina y varios alcaloides está bien documentada. El papel del compuesto como catalizador y ligando, particularmente en la dihidroxilación de olefinas catalizada por OsO4, destaca su importancia en la química sintética, permitiendo la creación de moléculas orgánicas complejas .

Evaluaciones de seguridad de los medicamentos y viabilidad celular

El perfil de seguridad de los derivados de this compound es crucial para su desarrollo como medicamentos. Los estudios han evaluado los efectos citotóxicos de estos compuestos en la viabilidad celular, el potencial de la membrana mitocondrial y la liberación de LDH. Tales evaluaciones son vitales para determinar la ventana terapéutica y garantizar la seguridad de los posibles candidatos a fármacos .

Mecanismo De Acción

Target of Action

Quinuclidine, an organic compound with a bicyclic amine structure , has been found to interact with various targets. It has been identified as a potential inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential cell division protein in most bacteria . Quinuclidine derivatives have also shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes .

Mode of Action

Quinuclidine interacts with its targets in different ways. For instance, quinuclidine-based FtsZ inhibitors prevent the formation of FtsZ protofilaments, thereby inhibiting bacterial division . In the case of acetylcholinesterase and butyrylcholinesterase, quinuclidine derivatives act as inhibitors, reducing the hydrolysis of acetylcholine and fine-tuning the activity of the cholinergic system .

Biochemical Pathways

The biochemical pathways affected by quinuclidine are primarily related to its targets. By inhibiting FtsZ, quinuclidine disrupts the bacterial cell division process . The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic system, which plays a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

Pharmacokinetics

Quinuclidine is metabolized by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in kidney and liver microsomes from humans, monkeys, dogs, and pigs . This metabolism involves the N-oxygenation of quinuclidine, a process that is efficient in humans for FMO1 .

Result of Action

The action of quinuclidine and its derivatives leads to various molecular and cellular effects. For instance, quinuclidine-based FtsZ inhibitors have shown antimicrobial activity against multiple antibiotic-resistant bacterial strains . Quinuclidine derivatives acting as acetylcholinesterase and butyrylcholinesterase inhibitors can affect the cholinergic system, potentially impacting muscle contraction, cognition, and autonomic nervous system regulation .

Action Environment

The action, efficacy, and stability of quinuclidine can be influenced by various environmental factors. For instance, the antimicrobial activity of quinuclidine-based compounds can vary depending on the specific bacterial strain . Additionally, the metabolic activity of FMOs, which metabolize quinuclidine, can be influenced by various factors, including genetic polymorphisms, environmental factors, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

In the search for a new class of potential antimicrobial agents, ten new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity was assessed against a panel of representative gram-positive and gram-negative bacteria . All compounds demonstrated potent activity against the tested microorganisms, with the minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL .

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYHFKPVCBCYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057607 | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100-76-5 | |

| Record name | Quinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.